(5Z)-3-ethyl-5-(1-methylbenzo[e][1,3]benzoxazol-2-ylidene)-2-sulfanylidene-1,3-oxazolidin-4-one
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Overview
Description
(5Z)-3-ethyl-5-(1-methylbenzo[e][1,3]benzoxazol-2-ylidene)-2-sulfanylidene-1,3-oxazolidin-4-one is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-ethyl-5-(1-methylbenzo[e][1,3]benzoxazol-2-ylidene)-2-sulfanylidene-1,3-oxazolidin-4-one typically involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of various catalysts and solvents. One common method involves the use of aqueous hydrogen peroxide (H₂O₂), ethanol, titanium tetraisopropoxide (TTIP), and mesoporous titania–alumina mixed oxide (MTAMO) as the catalyst at 50°C .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes that utilize readily available starting materials and environmentally friendly catalysts. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been explored to enhance the yield and reduce the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-ethyl-5-(1-methylbenzo[e][1,3]benzoxazol-2-ylidene)-2-sulfanylidene-1,3-oxazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide (H₂O₂) for oxidation, sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the efficiency and selectivity of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce reduced derivatives of the compound .
Scientific Research Applications
(5Z)-3-ethyl-5-(1-methylbenzo[e][1,3]benzoxazol-2-ylidene)-2-sulfanylidene-1,3-oxazolidin-4-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (5Z)-3-ethyl-5-(1-methylbenzo[e][1,3]benzoxazol-2-ylidene)-2-sulfanylidene-1,3-oxazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in various biological processes, leading to its observed biological activities. For example, it may inhibit the activity of enzymes involved in microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5Z)-3-ethyl-5-(1-methylbenzo[e][1,3]benzoxazol-2-ylidene)-2-sulfanylidene-1,3-oxazolidin-4-one include other benzoxazole derivatives, such as:
- 2-[(5Z)-5-[(1E)-1-(3-methyl-1,3-benzoxazol-2-ylidene)propan-2-ylidene]-4-oxo-2-sulfanylidene-1,3-oxazolidin-3-yl]ethanesulfonic acid
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
Uniqueness
The uniqueness of this compound lies in its specific structural features and the resulting biological activities. Its combination of benzoxazole and oxazolidinone moieties imparts unique properties that make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
(5Z)-3-ethyl-5-(1-methylbenzo[e][1,3]benzoxazol-2-ylidene)-2-sulfanylidene-1,3-oxazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-3-19-15(20)14(22-17(19)23)16-18(2)13-11-7-5-4-6-10(11)8-9-12(13)21-16/h4-9H,3H2,1-2H3/b16-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFHUDYLLWTLGG-PEZBUJJGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=C2N(C3=C(O2)C=CC4=CC=CC=C43)C)OC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/2\N(C3=C(O2)C=CC4=CC=CC=C43)C)/OC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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